molecular formula C8H9NO3 B033376 2-Amino-3-methoxybenzoic acid CAS No. 3177-80-8

2-Amino-3-methoxybenzoic acid

Cat. No.: B033376
CAS No.: 3177-80-8
M. Wt: 167.16 g/mol
InChI Key: SXOPCLUOUFQBJV-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzoic acid is an organic compound with the molecular formula C₈H₉NO₃. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the methoxy group at the third carbon of the benzene ring. This compound is known for its role as a mammalian metabolite and is functionally related to anthranilic acid .

Synthetic Routes and Reaction Conditions:

    From 2,6-Dichlorotoluene: The compound can be synthesized by etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to obtain 2-methyl-3-methoxybenzoic acid.

    From Ortho-xylene: Ortho-xylene undergoes nitration to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid.

Industrial Production Methods: The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as the starting material due to its availability and cost-effectiveness. The process involves multiple steps including etherification, Grignard reaction, and subsequent conversions .

Types of Reactions:

Common Reagents and Conditions:

    Etherification: Iodomethane or dimethyl sulfate in the presence of a base.

    Reduction: Stannous chloride or hydrogen with a catalyst.

    Grignard Reaction: Magnesium and carbon dioxide.

Major Products:

Mechanism of Action

Target of Action

It is known that this compound can participate in nucleophilic aromatic substitution reactions , which suggests that it may interact with a variety of biological targets.

Mode of Action

2-Amino-3-methoxybenzoic acid’s mode of action involves its ability to undergo chemical reactions with other compounds, leading to the introduction of specific functional groups into the molecular structure . This suggests that it may modulate the function of its targets through covalent modification.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-methoxybenzoic acid is unique due to its specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows it to be used in specific synthetic applications and biological processes .

Properties

IUPAC Name

2-amino-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOPCLUOUFQBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292303
Record name 2-Amino-3-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3177-80-8
Record name 2-Amino-3-methoxybenzoic acid
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Record name 3-Methoxyanthranilic acid
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Record name 2-Amino-3-methoxybenzoic acid
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Record name 2-Amino-3-methoxybenzoic acid
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Record name 2-Amino-3-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

Sodium dithionite (84 g, 0.48 m) in water (100 ml) was added to 2-nitro-3-methoxybenzoic acid (20 g, 0.10 m) in water (100 ml)/concentrated ammonium hydroxide solution (6 ml). After stirring 3 hours the product was filtered. Acidification of the filtrate, saturation with sodium chloride and extraction with ether provided a small second crop of product.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Nitro-3-methoxybenzoic acid (10 g, 0.051 mol) was suspended in ethanol with palladium/charcoal 10% (1 g). The mixture was placed under hydrogen (50 psi) and shaken on a Parr until theoretical uptake had been achieved. The suspension was then flushed with nitrogen, the charcoal filtered off, and the filtrate evaporated in vacuo to give 3-methoxyanthranilic acid (7.76 q, 91%) m.p. 172°-175°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-amino-3-methoxybenzoic acid?

A1: this compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. While the provided articles do not include specific spectroscopic data, this information can be found in chemical databases like PubChem and ChemSpider.

Q2: How does the sublimation enthalpy of this compound compare to its isomers?

A2: The research by [] investigated the sublimation enthalpy of this compound using the Knudsen mass-loss effusion technique. They found that its standard molar enthalpy of sublimation at 298.15 K is within a comparable range to its isomers, such as 2-amino-5-methoxybenzoic acid and 4-amino-3-methoxybenzoic acid. The study also estimated the sublimation enthalpy for other isomers not directly studied, providing a broader comparison within this chemical family.

Q3: Is there any information about the potential applications of this compound?

A3: While the primary focus of the provided articles is on the physicochemical properties, one study [] briefly mentions the potential use of a derivative of this compound as a textile dye. This derivative was obtained through enzymatic transformation using laccase from the fungus Pleurotus ostreatus. This finding suggests potential applications in the textile industry, although further research is needed to explore its efficacy and feasibility as a dye.

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